2-(Difluoromethoxy)-5-nitroaniline
Overview
Description
2-(Difluoromethoxy)-5-nitroaniline is a useful research compound. Its molecular formula is C7H6F2N2O3 and its molecular weight is 204.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Non-Linear Optical Properties
2-(Difluoromethoxy)-5-nitroaniline and its derivatives have been studied for their non-linear optical properties. For example, N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a related compound, demonstrates high molecular non-linearity due to a charge transfer between donor and acceptor groups, a characteristic of compounds like nitroanilines with donor and acceptor substituents. Such properties are significant in the development of materials for optical technologies (Yanes et al., 1997).
Catalytic Systems for Reduction of Toxic Compounds
Catalytic systems involving derivatives of this compound are used in reducing toxic compounds like 2-nitroaniline to less harmful products. These systems are crucial for environmental pollution control and have been explored in various studies (Naseem et al., 2017).
Fluorescent Indicators for Detection of Nitric Oxide
Compounds like diaminofluoresceins (DAFs), which are synthesized using derivatives of nitroaniline, act as fluorescent indicators for nitric oxide. DAFs undergo a fluorescent chemical transformation upon interaction with nitric oxide, offering a sensitive and specific method for detecting NO in biological systems, crucial for understanding cellular processes (Kojima et al., 1998).
Molecular Electronics
This compound derivatives are used in molecular electronic devices. For instance, a molecule with a nitroamine redox center, related to nitroaniline, exhibited significant properties like negative differential resistance in electronic devices. This highlights the potential of nitroaniline derivatives in developing advanced electronic materials (Chen et al., 1999).
Hydrogen Bonding and Crystal Structure Studies
Studies on hydrogen bonding in compounds like 2-trifluoromethyl-4-nitroaniline, a structurally similar compound, have contributed to understanding molecular interactions in crystalline materials. This knowledge is valuable in the fields of crystallography and material science (Glidewell et al., 2002).
Fluorescence Detection of Aromatic Compounds
Methods using UV-photolysis of substances like 2-phenylbenzimidazole-5-sulfonate have been developed for detecting non-fluorescent aromatic compounds, including nitroaniline derivatives. This innovative approach is significant in analytical chemistry for sensitive detection and analysis (Zhang et al., 2008).
Differentiation of Isomers in Mass Spectrometry
In mass spectrometry, methods have been developed to differentiate isomers of fluoronitroanilines, including compounds similar to this compound. This is critical for analytical applications, particularly in identifying and characterizing complex organic compounds (Gierczyk et al., 2006).
Synthesis of Electrophilic Trifluoromethylating Reagents
Derivatives like 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, synthesized from related nitroanilines, serve as electrophilic trifluoromethylating reagents. These are used in various synthetic organic chemistry applications, demonstrating the versatility of nitroaniline derivatives (Santschi et al., 2014).
Treatment of Wastewater Containing Nitroaniline Derivatives
Innovative methods like membrane-aerated biofilm reactors have been used for treating wastewater containing nitroaniline derivatives. These methods are effective in degrading toxic compounds and removing nitrogen, showcasing the environmental applications of these compounds (Mei et al., 2020).
Electrochemistry and Electrocatalysis Studies
Studies on the electrochemistry and electrocatalysis of proteins like myoglobin on modified electrodes using nitroaniline derivatives have demonstrated significant advancements in biosensor technology. These methods have potential applications in medical diagnostics and environmental monitoring (Kumar & Chen, 2007).
Properties
IUPAC Name |
2-(difluoromethoxy)-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(11(12)13)3-5(6)10/h1-3,7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYRUPJFBLFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366235 | |
Record name | 2-(difluoromethoxy)-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54939-58-1 | |
Record name | 2-(difluoromethoxy)-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.